molecular formula C20H21N5O2 B2663990 1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034614-08-7

1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2663990
CAS No.: 2034614-08-7
M. Wt: 363.421
InChI Key: IKSGAWBJKXPMER-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a methoxyphenyl group, and a pyrazolyl-pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Carboxamide Core:

    Introduction of the Methoxyphenyl Group:

    Attachment of the Pyrazolyl-Pyrazinyl Moiety:

    Final Coupling:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The nitrogens in the pyrazole and pyrazine rings can be reduced to amines under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of phenolic or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-N-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide: Lacks the methyl group on the pyrazole ring.

    1-(2-Hydroxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide: Has a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)cyclopropanecarboxamide: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness: The presence of both the methoxyphenyl group and the pyrazolyl-pyrazinyl moiety in 1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-25-13-14(11-24-25)18-16(21-9-10-22-18)12-23-19(26)20(7-8-20)15-5-3-4-6-17(15)27-2/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSGAWBJKXPMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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